Cas no 89586-07-2 (6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine)

6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine Chemical and Physical Properties
Names and Identifiers
-
- 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
- 1,4-Benzodioxin-6-amine,2,2,3,3-tetrafluoro-2,3-dihydro-
- 2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine
- 6-Amino-2,2,3,3-tetrafluoro-1,4-benzodioxane
- PS-11218
- 2,2,3,3-TETRAFLUORO-6-AMINO-1,4-BENZODIOXENE
- 6-Amino-2,2,3,3-tetrafluoro-1,4-benzodioxene
- CHALQTILKNCUIC-UHFFFAOYSA-N
- AKOS005208155
- Z1509515044
- 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine
- CS-0314459
- 2,2,3,3-tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-6-ylamine
- 2,2,3,3-Tetrafluoro--6-aminobenzodioxene
- MFCD00190146
- 6-amino-2,2,3,3-tetrafluorobenzodioxan
- 6-AMINO-2,2,3,3-TETRAFLUORO-1,4-BENZODIOXAN
- SCHEMBL397438
- 89586-07-2
- DTXSID00380197
- 2,2,3,3-Tetrafluoro-6-aminobenzodioxane
- 6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine
-
- MDL: MFCD00190146
- Inchi: InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2
- InChI Key: DCMDRNWAGHTMTR-UHFFFAOYSA-N
- SMILES: NC1=CC=C2OC(F)(F)C(F)(F)OC2=C1
Computed Properties
- Exact Mass: 223.02600
- Monoisotopic Mass: 223.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 44.5A^2
Experimental Properties
- Density: 1.57
- Boiling Point: 235.5°C at 760 mmHg
- Flash Point: 96.2°C
- Refractive Index: 1.468
- PSA: 44.48000
- LogP: 2.80680
6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine Security Information
- Hazard Statement: Toxic
- Hazardous Material transportation number:2811
- Hazard Category Code: 23/24/25-33-36/37/38
- Safety Instruction: S36/37/39-S45
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Storage Condition:Sealed in dry,2-8°C
6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 007946-100mg |
2,2,3,3-Tetrafluoro-6-aminobenzodioxane |
89586-07-2 | 98% | 100mg |
$60.00 | 2024-07-19 | |
TRC | A579078-100mg |
6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine |
89586-07-2 | 100mg |
$ 70.00 | 2022-06-08 | ||
Alichem | A019094004-1g |
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine |
89586-07-2 | 95% | 1g |
$449.28 | 2023-08-31 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB34274-1g |
6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine |
89586-07-2 | 97% | 1g |
¥1022 | 2023-09-15 | |
A2B Chem LLC | AH83975-500mg |
2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine |
89586-07-2 | 98 | 500mg |
$180.00 | 2024-04-19 | |
A2B Chem LLC | AH83975-2.5g |
2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine |
89586-07-2 | 98 | 2.5g |
$379.00 | 2024-04-19 | |
abcr | AB128185-5g |
2,2,3,3-Tetrafluoro-6-amino-1,4-benzodioxene, 98%; . |
89586-07-2 | 98% | 5g |
€830.40 | 2025-02-18 | |
A2B Chem LLC | AH83975-5g |
2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine |
89586-07-2 | 5g |
$709.00 | 2023-12-29 | ||
eNovation Chemicals LLC | Y1253319-25g |
6-AMINO-2,2,3,3-TETRAFLUORO-1,4-BENZODIOXAN |
89586-07-2 | 98% | 25g |
$3960 | 2025-02-19 | |
eNovation Chemicals LLC | Y1253319-25g |
6-AMINO-2,2,3,3-TETRAFLUORO-1,4-BENZODIOXAN |
89586-07-2 | 98% | 25g |
$3785 | 2024-06-06 |
6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine Related Literature
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
Additional information on 6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine
Introduction to 6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine (CAS No. 89586-07-2)
6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the benzodioxine class, which is characterized by a benzene ring fused with an oxygen-containing heterocycle. The presence of multiple fluorine atoms in its structure imparts distinct electronic and steric effects, making it a valuable scaffold for drug discovery and development.
The chemical structure of 6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine (CAS No. 89586-07-2) consists of a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions, an amino group at the 6 position, and four fluorine atoms at the 2, 3, 2', and 3' positions. This arrangement results in a highly electron-deficient system due to the electron-withdrawing nature of the fluorine atoms. Such structural features often enhance the compound's binding affinity to biological targets and improve its metabolic stability.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to modulate enzyme activity and receptor binding. The fluorine atoms in 6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine can influence the compound's pharmacokinetic properties by affecting solubility, lipophilicity, and metabolic pathways. These modifications are crucial for optimizing drug candidates for clinical use.
One of the most compelling aspects of 6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its reactive sites—particularly the amino group and the hydroxyl groups—to introduce additional functional moieties or to link it with other bioactive molecules. This flexibility makes it a versatile building block in medicinal chemistry.
Recent studies have highlighted the compound's role in exploring novel therapeutic avenues. For instance, researchers have investigated its interactions with enzymes involved in inflammatory pathways. The fluorinated benzodioxine core has been shown to exhibit inhibitory effects on certain kinases and phosphodiesterases by mimicking natural substrates or by inducing conformational changes in the target proteins. These findings suggest that 6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine could be a lead compound for developing drugs targeting chronic inflammatory diseases.
The synthesis of 6-Amino-2,3-dihydro-2,2,3,3-tetrafluoro-1,4-benzodioxine involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The introduction of fluorine atoms into the aromatic ring typically requires specialized synthetic methodologies such as halogen exchange reactions or metal-catalyzed cross-coupling reactions. Advances in synthetic chemistry have made it possible to produce this compound with increasing efficiency and scalability.
In addition to its pharmaceutical applications,6-Amino-2,dihydro,tetrafluoro,benzodioxine has shown promise in materials science due to its electronic properties. The combination of electron-withdrawing fluorine atoms and conjugated aromatic systems can lead to materials with unique optoelectronic characteristics. Researchers are exploring its potential use in organic light-emitting diodes (OLEDs) and other electronic devices where precise control over molecular structure is essential.
The safety profile of 6-Amino,dihydro,tetrafluoro,benzodioxine is another critical consideration in its development as a pharmaceutical agent. Preliminary toxicology studies have indicated that it exhibits moderate toxicity at high concentrations but remains relatively stable under physiological conditions. Further research is needed to fully understand its long-term effects and potential side reactions.
The role of computational chemistry in studying 6-Amino,dihydro,tetrafluoro,benzodioxine cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. These simulations help in designing derivatives with enhanced potency or reduced toxicity before experimental synthesis is undertaken.
The future directions for research on 6-Amino,dihydro,tetrafluoro,benzodioxine are multifaceted. One area of focus is expanding its applications in drug discovery by exploring new synthetic routes that introduce additional functional groups or modify existing ones. Another avenue is investigating its behavior in different biological systems to uncover novel mechanisms of action.
In conclusion,6-Amino,dihydro,tetrafluoro,
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